An In-Depth Technical Guide to 4-Fluoro-1H-indazole-6-carboxylic Acid
An In-Depth Technical Guide to 4-Fluoro-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1H-indazole-6-carboxylic acid, a fluorinated indazole derivative, is a pivotal building block in contemporary medicinal chemistry. Its unique structural features, including the indazole core, a fluorine substituent, and a carboxylic acid moiety, make it a highly sought-after intermediate in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 4-Fluoro-1H-indazole-6-carboxylic acid, with a particular focus on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols for its synthesis and use in relevant biological assays are also presented, alongside visualizations of key experimental workflows.
Chemical and Physical Properties
4-Fluoro-1H-indazole-6-carboxylic acid (CAS Number: 447-44-9) is a solid compound at room temperature.[1][2] It is essential to store this chemical in a dry, sealed environment at temperatures between 2-8°C.[1] The indazole core is a privileged structure in drug discovery, known for imparting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug product. The carboxylic acid group provides a convenient handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological targets.
Table 1: Physicochemical Properties of 4-Fluoro-1H-indazole-6-carboxylic acid
| Property | Value | Reference |
| CAS Number | 447-44-9 | [1][3][4] |
| Molecular Formula | C₈H₅FN₂O₂ | [1][2] |
| Molecular Weight | 180.14 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C | [1] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 4-Fluoro-1H-indazole-6-carboxylic acid. While a complete set of spectra for this specific compound is not publicly available, representative data for related indazole carboxylic acids and fluoro-indazoles can be found in the literature. Researchers should expect characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra that correspond to the fluoro-indazole-carboxylic acid scaffold. For example, the aromatic protons and the carboxylic acid proton will have distinct chemical shifts in the ¹H NMR spectrum. The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the carboxylic acid carbon, and the carbon atoms influenced by the fluorine substituent. The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C-F and N-H stretching vibrations. Mass spectrometry will confirm the molecular weight of the compound.
Synthesis
While a specific, detailed protocol for the synthesis of 4-Fluoro-1H-indazole-6-carboxylic acid is not available in the reviewed literature, a general understanding of the synthetic routes to similar indazole derivatives can be extrapolated. The synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenylhydrazines or other related precursors.
A potential synthetic workflow for 4-Fluoro-1H-indazole-6-carboxylic acid could involve the following key steps, starting from a commercially available substituted toluene or benzoic acid derivative. This generalized workflow is for illustrative purposes and would require optimization for this specific target molecule.
Caption: A potential synthetic workflow for 4-Fluoro-1H-indazole-6-carboxylic acid.
Pharmacological Properties and Applications
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 4-Fluoro-1H-indazole-6-carboxylic acid serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.[2] The indazole core can mimic the adenine region of ATP, the natural substrate for kinases, and form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.
Mechanism of Action as a Kinase Inhibitor Intermediate
Derivatives of 4-Fluoro-1H-indazole-6-carboxylic acid are designed to act as ATP-competitive inhibitors. The carboxylic acid group can be functionalized to introduce various side chains that can interact with specific amino acid residues in the kinase active site, thereby conferring selectivity for a particular kinase target. The fluorine atom can enhance the binding affinity and modulate the physicochemical properties of the inhibitor.
The general mechanism of action for a kinase inhibitor derived from this scaffold is illustrated below:
Caption: Generalized mechanism of kinase inhibition by an indazole derivative.
Potential Kinase Targets
While specific kinase targets for derivatives of 4-Fluoro-1H-indazole-6-carboxylic acid are not explicitly detailed in the available literature, the broader class of indazole-based inhibitors has shown activity against a range of kinases implicated in cancer, including:
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Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]
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Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.
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Fibroblast Growth Factor Receptors (FGFRs): Play a role in cell proliferation, differentiation, and migration.[5]
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Src family kinases: Involved in various signaling pathways that control cell growth, adhesion, and motility.
Further research is necessary to elucidate the specific kinase inhibition profile of derivatives synthesized from 4-Fluoro-1H-indazole-6-carboxylic acid.
Experimental Protocols
The following are generalized protocols for experiments that would be relevant for characterizing the biological activity of compounds derived from 4-Fluoro-1H-indazole-6-carboxylic acid.
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a typical workflow for determining the in vitro potency (IC₅₀) of a test compound against a specific kinase.
Caption: A generalized workflow for a kinase inhibition assay.
Detailed Steps:
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Reagent Preparation:
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Prepare a stock solution of the test compound (derived from 4-Fluoro-1H-indazole-6-carboxylic acid) in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.
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Prepare assay buffer containing the purified kinase enzyme, its specific substrate (peptide or protein), and ATP at a concentration near its Km value.
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Assay Execution:
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In a multi-well plate, add the serially diluted test compound.
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Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well.
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Include positive (no inhibitor) and negative (no kinase) controls.
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Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
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Signal Detection:
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Stop the reaction and measure the kinase activity. Various detection methods can be used, such as:
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Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
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Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[6]
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Fluorescence-based assays (e.g., TR-FRET): Using fluorescently labeled antibodies or substrates to detect phosphorylation.
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-
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Data Analysis:
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Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
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Plot the percent inhibition against the logarithm of the compound concentration.
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Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
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Conclusion
4-Fluoro-1H-indazole-6-carboxylic acid is a molecule of significant interest to the drug discovery and development community. Its versatile chemical nature makes it an ideal scaffold for the synthesis of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. While there is a need for more comprehensive public data on its specific physicochemical properties and biological activities, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. The provided experimental workflows offer a starting point for the biological evaluation of new chemical entities derived from this valuable building block. Further investigation into the synthesis and pharmacological profiling of 4-Fluoro-1H-indazole-6-carboxylic acid derivatives is warranted to fully explore their therapeutic potential.
References
- 1. 447-44-9|4-Fluoro-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 4-Fluoro-1H-indazole-6-carboxylic Acid|CAS 447-44-9 [benchchem.com]
- 3. 4-FLUORO-6-(1H)INDAZOLE CARBOXYLIC ACID (1 x 1 g) | Reagentia [reagentia.eu]
- 4. 4-FLUORO-6-(1H)INDAZOLE CARBOXYLIC ACID (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
